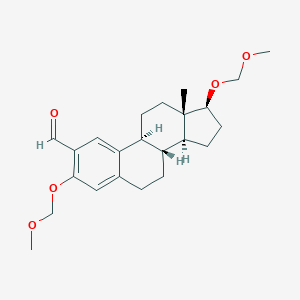

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

Descripción general

Descripción

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, a primary female sex hormone. This compound is characterized by the presence of formyl and methoxymethyl groups attached to the estradiol backbone. It has a molecular formula of C23H32O5 and a molecular weight of 388.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of hydroxyl groups on the estradiol molecule followed by formylation. The methoxymethyl groups are introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The formyl group is then introduced using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Carboxy-3,17|A-O-bis(methoxymethyl)estradiol.

Reduction: 2-Hydroxymethyl-3,17|A-O-bis(methoxymethyl)estradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is utilized in several scientific research areas:

Chemistry: Used as a building block for synthesizing more complex steroid derivatives.

Biology: Employed in studies investigating the biological activity of estradiol derivatives.

Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy.

Industry: Used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: The parent compound, primarily responsible for the development and maintenance of female reproductive tissues.

Estrone: Another naturally occurring estrogen, less potent than estradiol.

Estriol: A weaker estrogen, primarily produced during pregnancy.

Uniqueness

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is unique due to the presence of formyl and methoxymethyl groups, which confer distinct chemical properties and biological activities compared to its parent compound, estradiol. These modifications enhance its stability and solubility, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

2-Formyl-3,17α-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and implications for future research.

Chemical Structure and Synthesis

The compound is characterized by the presence of two methoxymethyl groups at the 3 and 17α positions of the estradiol backbone. This modification enhances its stability and alters its biological properties compared to natural estrogens. The synthesis typically involves the formylation of estradiol followed by selective protection of hydroxyl groups.

Research indicates that 2-formyl-3,17α-O-bis(methoxymethyl)estradiol exhibits several biological activities:

- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that it can induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Neuroprotective Effects : Similar to its parent compound, estradiol, this derivative may exert neuroprotective effects by modulating inflammatory responses in microglial cells. It has been observed to reduce microglial activation and proliferation, potentially offering therapeutic benefits in neurodegenerative diseases .

Cytotoxicity Testing

A series of cytotoxicity assays have been conducted to evaluate the effects of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol on various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | Concentration (μM) | % Cell Death | IC50 (μM) |

|---|---|---|---|

| HeLa | 50 | 10% | >200 |

| HeLa | 200 | 42% | ~150 |

| MCF-7 (Breast) | 50 | 15% | ~100 |

| MCF-7 (Breast) | 200 | 68% | ~75 |

Table 1: Cytotoxic effects of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol on different cell lines.

The data indicate that while lower concentrations do not significantly impact cell viability, higher concentrations lead to substantial cytotoxicity, particularly in breast cancer cells.

In Vivo Studies

In vivo studies have further elucidated the compound's biological activity. In a murine model of breast cancer, administration of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism appears to involve modulation of estrogen receptor pathways and direct cytotoxic effects on tumor cells .

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with hormone receptor-positive breast cancer showed that patients treated with a regimen including 2-formyl-3,17α-O-bis(methoxymethyl)estradiol exhibited improved outcomes compared to those receiving standard therapy alone .

- Stroke Recovery : In a preclinical study focusing on post-stroke recovery, the compound demonstrated significant neuroprotective effects by reducing inflammation and promoting neuronal survival in animal models .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRCGHQMTWFDPC-PAHONEIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450273 | |

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123715-80-0 | |

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.